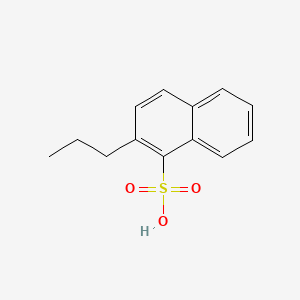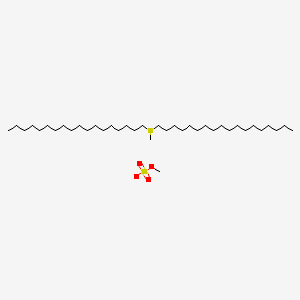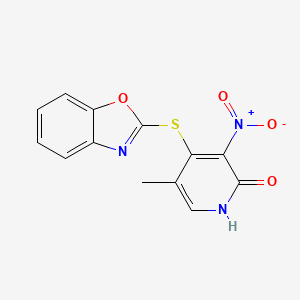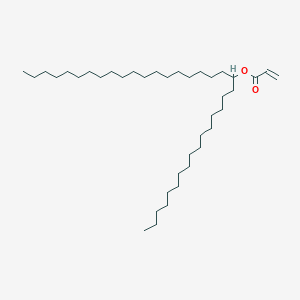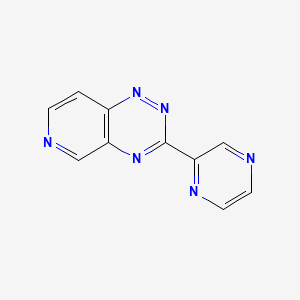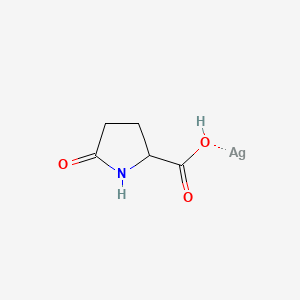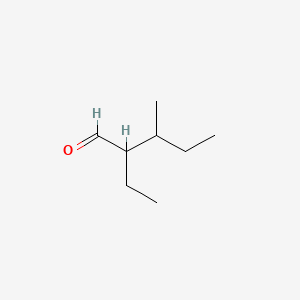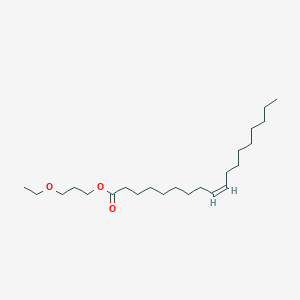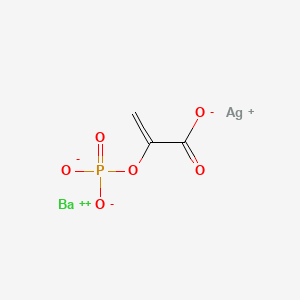
Benzenecarbothioamide, N-(3,4-dichlorophenyl)-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenecarbothioamide, N-(3,4-dichlorophenyl)-4-methyl- is a chemical compound with the molecular formula C13H9Cl2NS.
Preparation Methods
The synthesis of Benzenecarbothioamide, N-(3,4-dichlorophenyl)-4-methyl- typically involves the reaction of 3,4-dichlorophenyl isocyanate with various amines or amino acids. One common method includes the reaction of 3,4-dichlorophenyl isocyanate with 4-methylbenzenecarbothioamide under controlled conditions . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Benzenecarbothioamide, N-(3,4-dichlorophenyl)-4-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
In chemistry, it is used as a catalyst in various organic reactions, including the Mitsunobu reaction . In biology and medicine, it has shown promise as an antifungal and antibacterial agent, with studies indicating its effectiveness against various pathogens . Additionally, it is being explored for its potential use in the development of new pharmaceuticals .
Mechanism of Action
The mechanism of action of Benzenecarbothioamide, N-(3,4-dichlorophenyl)-4-methyl- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in pathogens . This inhibition is often mediated through the formation of stable complexes with the target enzymes, thereby preventing their normal function .
Comparison with Similar Compounds
Benzenecarbothioamide, N-(3,4-dichlorophenyl)-4-methyl- can be compared with other similar compounds, such as 3,5-dichlorobenzamide derivatives and N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives For example, its ability to act as a catalyst in the Mitsunobu reaction sets it apart from other related compounds .
Properties
CAS No. |
127351-05-7 |
|---|---|
Molecular Formula |
C14H11Cl2NS |
Molecular Weight |
296.2 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-4-methylbenzenecarbothioamide |
InChI |
InChI=1S/C14H11Cl2NS/c1-9-2-4-10(5-3-9)14(18)17-11-6-7-12(15)13(16)8-11/h2-8H,1H3,(H,17,18) |
InChI Key |
IFEUPGWJMCGPEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=S)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


